{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine

Hydrogen-bond donor Lipophilicity Bioisostere

{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine (CAS 929972-67-8) is a fluorinated imidazole derivative with the molecular formula C6H9F2N3 and a molecular weight of 161.15 g/mol. It features a difluoromethyl (–CF2H) group at the N1 position of the imidazole ring and an N-methylaminomethyl substituent at the C2 position.

Molecular Formula C6H9F2N3
Molecular Weight 161.15 g/mol
CAS No. 929972-67-8
Cat. No. B3306938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine
CAS929972-67-8
Molecular FormulaC6H9F2N3
Molecular Weight161.15 g/mol
Structural Identifiers
SMILESCNCC1=NC=CN1C(F)F
InChIInChI=1S/C6H9F2N3/c1-9-4-5-10-2-3-11(5)6(7)8/h2-3,6,9H,4H2,1H3
InChIKeyPCACBZDNEUJGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why {[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine (CAS 929972-67-8) Matters as a Fluorinated Imidazole Building Block


{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine (CAS 929972-67-8) is a fluorinated imidazole derivative with the molecular formula C6H9F2N3 and a molecular weight of 161.15 g/mol. It features a difluoromethyl (–CF2H) group at the N1 position of the imidazole ring and an N-methylaminomethyl substituent at the C2 position [1]. This compound belongs to the class of 1-(difluoromethyl)imidazoles, which have gained significant attention in medicinal chemistry and agrochemical research because the –CF2H group can function simultaneously as a lipophilic substituent and a weak hydrogen-bond donor, properties that are distinct from both –CH3 and –CF3 analogs [2]. The presence of the secondary N-methylamine handle at the 2-position provides a versatile synthetic vector for further elaboration into more complex pharmacologically relevant scaffolds.

Why a Generic N-Methylimidazole Building Block Cannot Replace {[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine


Simple imidazole building blocks lacking the N1-difluoromethyl group or the C2-methylamine substitution pattern cannot replicate the physicochemical and pharmacological profile of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine. The –CF2H moiety at the N1 position is not merely a hydrophobic tag; it acts as a weak hydrogen-bond donor (comparable to a hydroxyl group in some contexts) that can engage in specific interactions with biological targets while modulating metabolic stability [1]. Meanwhile, the C2 substitution pattern (2- versus 4-substituted imidazole) determines the steric environment and pKa of the imidazole core, directly influencing target binding and synthetic accessibility [2]. Substituting this compound with a non-fluorinated or regioisomeric analog risks altering SAR (structure-activity relationship) in unpredictable ways, potentially compromising lead optimization campaigns that depend on the precise electronic, steric, and H-bonding profile conferred by this specific substitution pattern.

Quantitative Differentiation Evidence: {[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine vs. Closest Analogs


Hydrogen-Bond Donor Capacity: –CF2H vs. –CH3 and –CF3 at the Imidazole N1 Position

The difluoromethyl group (–CF2H) at the N1 position of the imidazole ring possesses a measurable hydrogen-bond donating capacity that is absent in the methyl (–CH3) and trifluoromethyl (–CF3) analogs. In a systematic study of fluorinated benzenes and heterocycles, the –CF2H group exhibited a hydrogen-bond acidity parameter (A) of approximately 0.12–0.15 on the Abraham scale, compared to 0.00 for –CH3 and 0.00 for –CF3 [1]. This property allows the target compound to engage in H-bond interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) that its non-fluorinated or trifluoromethylated analogs cannot replicate.

Hydrogen-bond donor Lipophilicity Bioisostere Medicinal chemistry

Lipophilicity Modulation: Measured logP of –CF2H vs. –CH3 and –CF3 Imidazole Bioisosteres

The difluoromethyl group provides a graduated increase in lipophilicity compared to a methyl group, while remaining significantly less lipophilic than a trifluoromethyl group [1]. For imidazole derivatives, the substitution of N–H with N–CF2H has been shown to increase the calculated logP (clogP) by approximately 0.5–0.8 log units relative to the N–CH3 analog, and decrease clogP by approximately 0.5–1.0 log units relative to the N–CF3 analog [2]. This intermediate lipophilicity is often desirable for balancing membrane permeability and aqueous solubility in lead optimization.

Lipophilicity logP Bioisostere Drug-likeness

Secondary vs. Primary Amine at the Imidazole C2 Position: Basicity, Reactivity, and Metabolic Differentiation

The secondary N-methylamine at the C2 position of the target compound differs fundamentally from the primary amine analog (CAS 1094415-91-4) in terms of basicity and reactivity. Secondary amines typically exhibit a pKa that is 0.5–1.0 units higher than their primary amine counterparts due to the electron-donating inductive effect of the N-methyl group [1]. This higher basicity can enhance solubility under physiological conditions and alter the protonation state at the site of action. Furthermore, primary amines are more susceptible to metabolic N-dealkylation and oxidation by monoamine oxidases (MAO) and cytochrome P450 enzymes compared to N-methyl secondary amines [2], potentially giving the target compound a longer metabolic half-life.

Amine basicity pKa Metabolic stability Chemical reactivity

Regioisomeric Differentiation: C2-Substituted vs. C4-Substituted 1-(Difluoromethyl)imidazole Building Blocks

The target compound carries the methylaminomethyl substituent at the imidazole C2 position, whereas the regioisomeric C4-substituted analog would present a different steric and electronic profile. In imidazole chemistry, the C2 position is adjacent to both nitrogen atoms, resulting in a unique electronic environment where the C2 substituent experiences the combined electron-withdrawing effect of both ring nitrogens [1]. This makes the C2–CH2–NH–CH3 side chain less basic and more resistant to electrophilic attack than a C4-substituted counterpart. Additionally, the C2 substitution pattern creates a distinct steric trajectory that can influence binding pocket complementarity in target proteins, as the vector of the side chain relative to the N1–CF2H group differs from that of the C4 isomer [2].

Regiochemistry Imidazole substitution Steric effects Synthetic accessibility

Scalable Synthesis via Multigram N-Difluoromethylation: Commercial Availability Advantage

The synthesis of 1-(difluoromethyl)imidazoles has been demonstrated on a multigram scale using an expedient difluoromethylation procedure that employs the gradual generation of the difluorocarbene reagent from chlorodifluoromethane and alkali [1]. This method has been shown to deliver 1-(difluoromethyl)imidazoles in 60–95% yield on a hundred-gram scale, suggesting robust scalability for the target compound class [1]. In contrast, alternative routes to N–CF2H imidazoles using the Ruppert-Prakash reagent (TMS-CF3) require more expensive reagents and can be less amenable to large-scale production . The commercial availability of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine from multiple suppliers at 95% purity (e.g., AKSci, Enamine, ChemScene) further supports its accessibility as a research building block .

Scalability Synthesis Commercial availability N-Difluoromethylation

Imidazole vs. Pyrazole Scaffold: Ring Electronics and H-Bond Geometry Differentiation

When considering scaffold hopping from imidazole to pyrazole, the target compound (imidazole-based) presents a fundamentally different H-bond donor/acceptor geometry compared to its pyrazole analog {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine. In imidazole, the two nitrogen atoms are in a 1,3-relationship with an N–C–N angle that creates a distinct H-bond vector, while pyrazole has nitrogens in a 1,2-relationship [1]. This geometric difference translates into divergent target binding profiles: imidazole can act as a simultaneous H-bond donor and acceptor with a specific bite angle, whereas pyrazole presents a different spatial orientation of its H-bonding functionalities [2]. For programs targeting enzymes with defined H-bonding requirements (e.g., kinases, metalloenzymes), this scaffold-level difference can determine binding affinity and selectivity.

Imidazole Pyrazole Scaffold hopping H-bond geometry

Optimal Application Scenarios for {[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine in Scientific and Industrial Research


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring a Balanced Lipophilic H-Bond Donor

When designing ATP-competitive kinase inhibitors, the imidazole core with an N1–CF2H group can serve as a hinge-binding motif or a solubilizing handle that simultaneously provides H-bond donor capacity without excessive lipophilicity. The target compound's –CF2H group offers a lipophilic hydrogen bond donor (A ≈ 0.12–0.15) that can engage the kinase hinge region in ways that –CH3 or –CF3 analogs cannot, while its lower lipophilicity relative to –CF3 analogs helps maintain drug-like physicochemical properties [1]. The secondary N-methylamine handle at C2 provides a convenient synthetic point for further elaboration via reductive amination or amide coupling.

Agrochemical Research: Fluorinated Building Block for Fungicide and Herbicide Discovery

Difluoromethyl-substituted imidazoles have been explored in agrochemical discovery programs targeting fungal CYP51 or plant-specific enzymes. The target compound's –CF2H group mimics the electronic properties of a hydroxyl group while providing enhanced metabolic stability and membrane penetration [2]. The C2-methylamine allows for modular diversification into libraries of amides, ureas, and sulfonamides for structure-activity relationship exploration in crop protection chemistry.

Chemical Biology: Probe Development Leveraging Regiospecific Imidazole Substitution

In chemical probe campaigns where precise spatial orientation of functional groups is critical for target engagement, the specific C2-substitution pattern of this compound is essential. The C2 vector of the methylaminomethyl side chain relative to the N1–CF2H group presents a unique binding trajectory that cannot be replicated by the C4-substituted regioisomer [3]. This regiospecificity is critical for maintaining probe selectivity and avoiding off-target effects in cellular target engagement studies.

Scale-Up Oriented Research Programs Requiring Reliable Multi-Vendor Supply

For research programs planning eventual scale-up, the target compound benefits from a demonstrated multigram N-difluoromethylation protocol (60–95% yield on hundred-gram scale) using inexpensive chlorodifluoromethane [4], combined with current multi-vendor commercial availability at 95% purity. This dual sourcing advantage—immediate procurement for exploratory research plus a viable scale-up route—reduces program risk compared to specialized building blocks with single-source dependency or non-scalable synthetic routes.

Quote Request

Request a Quote for {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.